1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl-4-methylpiperazine
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Overview
Description
1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl-4-methylpiperazine is a synthetic organic compound characterized by its unique chemical structure. It is known for its potential applications in various fields, including medicinal chemistry and industrial processes. The compound’s structure features a piperazine ring substituted with a sulfonyl group and a chlorinated ethoxy-methylphenyl moiety, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl-4-methylpiperazine typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl-4-methylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed: The major products depend on the specific reactions. For example, in nucleophilic substitution, the chloro group may be replaced by various nucleophiles, leading to a diverse range of derivatives .
Scientific Research Applications
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl-4-methylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. Additionally, the piperazine ring can interact with receptor sites, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl-4-methyl-2-phenylimidazole: Shares a similar sulfonyl-phenyl structure but with an imidazole ring instead of piperazine.
5-Chloro-2-(4-ethoxy-4-oxobutyl)-4-methylphenylsulfonamide: Similar sulfonyl and phenyl groups but different substituents on the phenyl ring.
Uniqueness: 1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl-4-methylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its piperazine ring offers flexibility in binding to various molecular targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O3S/c1-4-20-13-9-11(2)12(15)10-14(13)21(18,19)17-7-5-16(3)6-8-17/h9-10H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJYVKKUDWMUIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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